molecular formula C9H6N3NaO2 B2956851 Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate CAS No. 1706461-04-2

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate

Cat. No.: B2956851
CAS No.: 1706461-04-2
M. Wt: 211.156
InChI Key: ICQVGNYENLEYEK-UHFFFAOYSA-M
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Description

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate (CAS 1706461-04-2) is an organic sodium salt with the molecular formula C9H6N3NaO2 and a molecular weight of 211.15 g/mol . Its structure consists of a pyridine ring carboxylated at the 2-position and linked to a 1H-imidazol-5-yl group at the 6-position, forming a multifunctional heterocyclic system . Compounds featuring imidazole rings fused or connected to pyridine cores, such as imidazo[1,2-a]pyridines, are of significant interest in medicinal chemistry and chemical biology . For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent, sub-micromolar inhibitors of the PI3Kα signaling pathway, demonstrating promising in vitro anticancer activity by inducing cell cycle arrest and apoptosis . Furthermore, related phosphonopropionate derivatives bearing 6-substituted imidazo[1,2-a]pyridine motifs have been explored as inhibitors of Rab geranylgeranyl transferase (RGGT), a key enzyme in protein prenylation, highlighting the value of this heterocyclic scaffold in developing tools for biochemical research . This compound is presented as a valuable building block for the synthesis of more complex molecules and for fundamental investigative studies. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.Na/c13-9(14)7-3-1-2-6(12-7)8-4-10-5-11-8;/h1-5H,(H,10,11)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQVGNYENLEYEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C2=CN=CN2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate, enabling comparative analysis of their properties and applications:

1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

  • Structural Features : A pyridine ring with a methyl group at position 6 and a carboxylic acid at imidazole position 4.
  • Key Differences: Unlike the sodium carboxylate in the target compound, this derivative retains a free carboxylic acid group, reducing solubility in aqueous media.
  • Applications : Primarily used in synthetic intermediates for heterocyclic chemistry research. Its structural rigidity makes it a candidate for coordination polymers.

3-(1H-Imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

  • Structural Features : Combines an imidazole ring with a pyrrolidine backbone and oxo groups.
  • Key Differences : The absence of a pyridine ring and presence of a pyrrolidine moiety reduce aromaticity, impacting electronic properties. The compound is described as a hygroscopic powder, indicating lower stability compared to sodium salts .
  • Applications : Functions as a hormone analog (e.g., luteinizing hormone-releasing factor derivatives), highlighting divergent biological roles compared to pyridine-based analogs.

5-Methyl-2-oxo-1,3-dioxol-4-yl Methyl Imidazole Carboxylate Derivatives

  • Structural Features : Includes a tetrazole-substituted biphenyl group and a dioxolane ring.
  • Key Differences : The tetrazole group enhances metal-binding capacity, while the dioxolane ring introduces steric hindrance. These features contrast with the straightforward pyridine-imidazole architecture of the target compound .

Comparative Data Table

Compound Name Structural Highlights Solubility Stability Key Applications Reference
This compound Sodium carboxylate, pyridine-imidazole High (aqueous) Moderate to high Pharmaceuticals, chelators
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid Methyl-pyridine, free carboxylic acid Moderate (organic solvents) Moderate Synthetic intermediates
3-(1H-Imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide Pyrrolidine, oxo groups Low Low (hygroscopic) Hormone analogs
5-Methyl-2-oxo-1,3-dioxol-4-yl methyl derivatives Tetrazole, dioxolane Variable High Hypertension therapy

Research Findings and Implications

  • Bioavailability : Sodium carboxylate derivatives generally exhibit superior bioavailability compared to free acids due to enhanced solubility, as seen in the target compound .
  • Analogous compounds with tetrazole groups show stronger metal affinity but reduced selectivity .
  • Stability: Hygroscopicity in non-salt derivatives (e.g., pyrrolidine-based compounds) limits their utility in humid environments, underscoring the advantage of sodium salt formulations .

Biological Activity

Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features both an imidazole and a pyridine ring, which are known for their roles in various biological systems. The presence of these rings allows the compound to interact with multiple biological targets, making it a versatile candidate for further research.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H7N3O2Na
CAS Number1706461-04-2
SolubilitySoluble in water

The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form complexes that can inhibit enzyme activity. The imidazole ring is particularly effective in binding to metal ions, which is crucial for the inhibition of metalloproteins and enzymes involved in various biochemical pathways. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating interactions with biological macromolecules such as proteins and nucleic acids .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its potential applications include:

  • Inhibition of Kinases : The compound has shown promise in selectively inhibiting certain kinases, which are critical in cancer progression and other diseases .
  • Antiviral Activity : Studies have demonstrated that derivatives of imidazopyridine compounds exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and hepatitis viruses .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it can induce apoptosis in specific cancer cells, potentially making it a candidate for anticancer therapy .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the effectiveness of related compounds in inhibiting HSV replication in vitro. The introduction of specific functional groups significantly enhanced their antiviral activity .
  • Kinase Inhibition : Research has shown that imidazopyridine derivatives can selectively inhibit kinases involved in cancer pathways, suggesting their potential as targeted cancer therapies .
  • Metal Ion Interaction : Investigations into the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals, which may enhance its biological efficacy through modulation of metal-dependent enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-(1H-Imidazol-2-yl)pyridineLacks carboxylate groupModerate enzyme inhibition
Imidazole-4-carboxylic acidContains imidazole but no pyridineAntimicrobial properties
Pyridine-2-carboxylic acidContains pyridine but no imidazoleLimited biological activity

Q & A

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Ammonium acetate accelerates imidazole cyclization.
  • Temperature Control : Maintaining 90°C minimizes side reactions (e.g., decarboxylation).
  • Inert Atmosphere : Nitrogen prevents oxidation of sensitive intermediates.
  • Workup Efficiency : Celite/graphite filtration removes particulates, while reduced-pressure distillation avoids thermal degradation .

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